molecular formula C18H18ClNO B1614303 4'-Chloro-3-pyrrolidinomethyl benzophenone CAS No. 898770-25-7

4'-Chloro-3-pyrrolidinomethyl benzophenone

Cat. No.: B1614303
CAS No.: 898770-25-7
M. Wt: 299.8 g/mol
InChI Key: MRRNARDORVBBQM-UHFFFAOYSA-N
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Description

4’-Chloro-3-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C18H18ClNO. It is characterized by the presence of a benzophenone core substituted with a chloro group at the 4’ position and a pyrrolidinomethyl group at the 3 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-pyrrolidinomethyl benzophenone typically involves the reaction of 4-chlorobenzophenone with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

4-chlorobenzophenone+pyrrolidine4’-Chloro-3-pyrrolidinomethyl benzophenone\text{4-chlorobenzophenone} + \text{pyrrolidine} \rightarrow \text{4'-Chloro-3-pyrrolidinomethyl benzophenone} 4-chlorobenzophenone+pyrrolidine→4’-Chloro-3-pyrrolidinomethyl benzophenone

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 4’-Chloro-3-pyrrolidinomethyl benzophenone .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-Chloro-3-pyrrolidinomethyl benzophenone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Chloro-3-methyl benzophenone
  • 4’-Chloro-3-aminomethyl benzophenone
  • 4’-Chloro-3-hydroxymethyl benzophenone

Uniqueness

Compared to similar compounds, 4’-Chloro-3-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall functionality in various applications .

Properties

IUPAC Name

(4-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRNARDORVBBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643196
Record name (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-25-7
Record name (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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